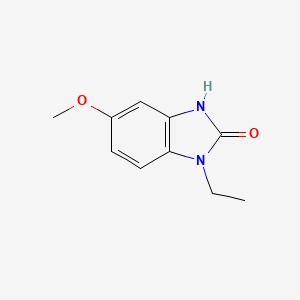
6-bromo-2,4-dichloro-3-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,4-dichloro-3-methylquinoline (6-Br-2,4-DCM) is an organic compound belonging to the quinoline family of heterocyclic compounds. It is a colorless, solid substance that has a molecular weight of 253.14 g/mol and a melting point of 67-68°C. 6-Br-2,4-DCM is a highly versatile molecule with a wide range of applications in scientific research and laboratory experiments. It has been used as a starting material for synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has also been used in the study of biochemical and physiological processes.
科学的研究の応用
6-bromo-2,4-dichloro-3-methylquinoline has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the study of biochemical and physiological processes. For example, it has been used to study the metabolism of drugs in the liver and to study the effect of drugs on various enzymes and receptors.
作用機序
6-bromo-2,4-dichloro-3-methylquinoline is known to interact with a variety of enzymes and receptors. For example, it has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs in the liver. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
6-bromo-2,4-dichloro-3-methylquinoline has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs in the liver. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and emotion. In addition, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
One of the main advantages of using 6-bromo-2,4-dichloro-3-methylquinoline in laboratory experiments is its low cost and high availability. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, it is important to note that 6-bromo-2,4-dichloro-3-methylquinoline can be toxic if not handled properly. In addition, it is important to use appropriate safety precautions when working with this compound.
将来の方向性
The use of 6-bromo-2,4-dichloro-3-methylquinoline in scientific research and laboratory experiments has the potential to lead to a number of new discoveries. For example, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments for a variety of diseases. In addition, further research into its mechanism of action could lead to a better understanding of how drugs are metabolized in the body and how they interact with various enzymes and receptors. Finally, further research into its antioxidant activity could lead to the development of new antioxidants that could be used in the prevention of certain diseases.
合成法
6-bromo-2,4-dichloro-3-methylquinoline can be synthesized by a number of methods. One of the most commonly used methods is the reaction of 2,4-dichloro-3-methylpyridine with bromine in the presence of acetic acid. This reaction produces a mixture of 6-bromo-2,4-dichloro-3-methylquinoline and 2,4-dichloro-3-methylquinoline. The two compounds can be separated by column chromatography.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,4-dichloro-3-methylquinoline involves the bromination of 2,4-dichloro-3-methylquinoline using bromine in acetic acid.", "Starting Materials": [ "2,4-dichloro-3-methylquinoline", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 2,4-dichloro-3-methylquinoline in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with water.", "Recrystallize the product from a suitable solvent to obtain 6-bromo-2,4-dichloro-3-methylquinoline." ] } | |
CAS番号 |
1705611-25-1 |
製品名 |
6-bromo-2,4-dichloro-3-methylquinoline |
分子式 |
C10H6BrCl2N |
分子量 |
291 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



